molecular formula C7H11N3O B13520098 Piperidine, 2-(1,2,4-oxadiazol-5-yl)-

Piperidine, 2-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B13520098
M. Wt: 153.18 g/mol
InChI Key: MESIIFYBDRDBEH-UHFFFAOYSA-N
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Description

Piperidine, 2-(1,2,4-oxadiazol-5-yl)- is a heterocyclic compound featuring a six-membered piperidine ring substituted at the 2-position with a 1,2,4-oxadiazole moiety. This structural motif combines the conformational flexibility of piperidine with the electron-deficient, aromatic nature of the oxadiazole ring, making it a versatile scaffold in medicinal chemistry. The oxadiazole group enhances metabolic stability and influences binding affinity to biological targets, particularly in central nervous system (CNS) and antimicrobial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2-(1,2,4-oxadiazol-5-yl)- typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-(1,2,4-oxadiazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Scientific Research Applications of Piperidine, 2-(1,2,4-oxadiazol-5-yl)

Piperidine, 2-(1,2,4-oxadiazol-5-yl) is a chemical compound featuring a piperidine ring and an oxadiazole ring. Research indicates that it has various applications in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

Piperidine and oxadiazole derivatives exhibit diverse pharmacological activities, making them candidates for drug development.

Antimicrobial Activity Oxadiazole derivatives possess antimicrobial properties. A study showed that a derivative similar to 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine effectively inhibited various bacterial strains at low concentrations.

Anti-inflammatory Effects Oxadiazole compounds can modulate inflammatory pathways. Research indicates that derivatives of this compound reduced pro-inflammatory cytokines in vitro.

Anticancer Potential The structure of the compound allows it to interact with biological targets involved in cancer progression. In vitro studies have shown that similar oxadiazole compounds induce apoptosis in cancer cells. Additionally, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a related chemical class, have been identified as novel tubulin inhibitors with antiproliferative activity against the DU-145 prostate cancer cell line . These compounds inhibit tubulin, confirmed through biochemical assays and increased mitotic cells in leukemia cell lines .

Agrochemicals

The properties of Piperidine, 2-(1,2,4-oxadiazol-5-yl) extend to agricultural applications.

Herbicidal Activity Compounds with oxadiazole moieties have been evaluated for their herbicidal properties. Field trials demonstrated that such compounds effectively controlled weed growth while remaining safe for crops.

Insecticidal Properties The piperidine group enhances the insecticidal activity of oxadiazole derivatives, with research showing promising results against common agricultural pests.

Material Science

Beyond biological applications, this compound is explored in material science.

Polymer Chemistry Incorporating oxadiazole units into polymers can enhance thermal stability and mechanical properties. Studies indicate that polymers containing this compound exhibit improved performance in high-temperature environments.

Sensors and Electronics The electronic properties of this compound make it suitable for use in organic electronic devices. Research shows that devices incorporating this compound demonstrate enhanced charge transport capabilities.

Case Studies

Antimicrobial Efficacy A study on oxadiazole derivatives against Escherichia coli and Staphylococcus aureus indicated that compounds similar to 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting antibacterial activity.

Anti-inflammatory Mechanism In vitro experiments on human macrophages demonstrated that treatment with an oxadiazole derivative led to a significant reduction in TNF-alpha production by more than 50%, indicating its potential as an anti-inflammatory agent.

Herbicidal Effectiveness Field trials assessing the herbicidal activity of related compounds showed a reduction in weed biomass by up to 80% compared to untreated controls, highlighting the effectiveness of these compounds in agricultural settings.

Anticancer Mechanism A study investigated oxadiazole derivatives as HsClpP agonists in treating HCC, suggesting that activation of this protease can lead to increased apoptosis in cancer cells, presenting a novel therapeutic avenue for cancer treatment.

Mechanism of Action

The mechanism of action of Piperidine, 2-(1,2,4-oxadiazol-5-yl)- involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism on the Piperidine Ring

The position of the oxadiazole substitution on the piperidine ring significantly impacts biological activity:

  • 2-Substituted Derivatives: The target compound, 2-(1,2,4-oxadiazol-5-yl)piperidine, is structurally analogous to muscarinic agonists such as (1R,5S)-2-[3-amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, which exhibited potent muscarinic receptor binding (binding constant ~10⁻⁴ M) . The bicyclic framework in the latter enhances rigidity, improving receptor selectivity. In contrast, 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride () lacks significant reported activity, suggesting that substituents on the oxadiazole ring are critical for potency .
  • 3-Substituted Derivatives :

    • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide demonstrated high binding affinity in antituberculosis studies, with superior pharmacophoric properties compared to tetrazole analogs. This highlights the role of aromatic substituents in enhancing target engagement .
  • 4-Substituted Derivatives: 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides (e.g., compounds 1–3 in ) inhibited DU-145 prostate cancer cell proliferation (GI₅₀ = low µM range). 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (MW = 247.27) serves as a building block in drug discovery, with fluorophenyl groups enhancing lipophilicity and CNS penetration .

Substituent Effects on the Oxadiazole Ring

  • Aromatic Substituents: Derivatives with fluorophenyl (e.g., ) or biphenyl groups (e.g., SB-224289 in ) exhibited enhanced receptor affinity due to π-π stacking interactions. For instance, SB-224289 is a selective 5-HT1B inverse agonist with nanomolar potency .
  • Aliphatic Substituents : 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (MW = 303.78) incorporates a methoxy and tetrahydropyran group, improving solubility for lab-scale applications .

Biological Activity

Piperidine derivatives, particularly those containing the 1,2,4-oxadiazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Piperidine, 2-(1,2,4-oxadiazol-5-yl)- , exploring its potential as an anticancer agent, its mechanism of action, and its interactions with various biological targets.

Overview of Piperidine and 1,2,4-Oxadiazole

Piperidine is a six-membered nitrogen-containing heterocycle that serves as a fundamental building block in many pharmacologically active compounds. The incorporation of the 1,2,4-oxadiazole ring enhances the biological profile of piperidine derivatives by introducing unique properties that facilitate interactions with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of piperidine derivatives containing the 1,2,4-oxadiazole moiety. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as potent tubulin inhibitors. These compounds exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Tubulin Inhibition

A study demonstrated that these piperidine derivatives act as tubulin inhibitors with an IC50 value of approximately 120 nM in antiproliferative assays. The mechanism involves disrupting microtubule dynamics during mitosis, leading to increased mitotic cells in treated leukemia cell lines .

CompoundIC50 (nM)Mechanism of Action
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide120Tubulin inhibition

Neurotransmitter Reuptake Inhibition

Another aspect of piperidine derivatives is their ability to inhibit monoamine reuptake transporters. Research on 4-beta-aryl-1-methyl-3-alpha-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines revealed that these compounds exhibit affinity for the dopamine transporter (DAT) and can inhibit reuptake at DAT, norepinephrine transporter (NET), and serotonin transporter (5HTT). Notably, one derivative showed a two-fold longer duration of action compared to standard drugs .

Enzyme Modulation and Therapeutic Applications

Piperidine derivatives also demonstrate potential in modulating enzyme activities relevant to neurodegenerative diseases. For example, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment. This inhibition could lead to increased acetylcholine levels in the brain.

Anticancer Mechanisms

The anticancer properties of piperidine derivatives are further supported by their ability to act as agonists for human caseinolytic protease P (HsClpP), which plays a role in maintaining mitochondrial homeostasis. Recent discoveries indicate that these compounds may be effective in treating hepatocellular carcinoma (HCC) by inducing apoptosis through HsClpP activation .

Summary of Biological Activities

The following table summarizes key biological activities associated with Piperidine, 2-(1,2,4-oxadiazol-5-yl)- and its derivatives:

Activity TypeTarget/EffectReference
AntiproliferativeTubulin inhibition
Neurotransmitter Reuptake InhibitionDAT, NET, 5HTT inhibition
Enzyme InhibitionAChE and BuChE inhibition
Cancer TreatmentHsClpP agonism for HCC

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1,2,4-oxadiazol-5-yl)piperidine derivatives?

Methodological Answer: The synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives. For example:

  • Tert-butyl protection strategy : React tert-butyl 2-carboxypiperidine-1-carboxylate with amidoximes (e.g., 4-octylphenyl amidoxime) under CDI (1,1'-carbonyldiimidazole)-mediated conditions to form the oxadiazole ring. Deprotection with HCl yields the final piperidine-oxadiazole derivative .
  • Direct cyclocondensation : Use substituted 4-oxochromane-2-carboxylic acids with amidoximes in dichloromethane, catalyzed by PS-DCC (polymer-supported dicyclohexylcarbodiimide) and 1-hydroxy-7-azabenzotriazole (HOAt), achieving yields up to 77% .

Q. How can NMR spectroscopy validate the structure of synthesized 2-(1,2,4-oxadiazol-5-yl)piperidine compounds?

Methodological Answer:

  • ¹H NMR : Key signals include piperidine protons (δ 1.5–2.8 ppm, multiplet) and oxadiazole-linked aromatic protons (δ 7.2–8.1 ppm). Coupling constants (e.g., J = 5–7 Hz for axial-equatorial protons) confirm stereochemistry .
  • ¹³C NMR : Oxadiazole carbons appear at δ 165–175 ppm, while tert-butyl carbons (if present) show a distinct peak at δ 28–30 ppm .

Q. What analytical techniques are critical for assessing purity and molecular weight?

Methodological Answer:

  • HRMS (ESI+) : Confirm molecular weight with <2 ppm error (e.g., C₁₈H₂₄N₃O₂: calc. 314.1869, found 314.1867) .
  • HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to verify purity >95% .

Advanced Research Questions

Q. How can contradictory NMR or bioactivity data be resolved for structurally similar derivatives?

Methodological Answer:

  • Dynamic NMR experiments : Vary temperature (e.g., 25–80°C) to detect conformational changes causing signal splitting .
  • Cocrystallization studies : Resolve ambiguities in stereochemistry using SHELX programs (e.g., SHELXL for small-molecule refinement) .
  • Dose-response assays : Compare EC₅₀ values in functional assays (e.g., fluorometric Ca²⁺ flux for mGlu5 receptor modulation) to distinguish subtle SAR differences .

Q. What strategies optimize in vivo pharmacokinetics of 2-(1,2,4-oxadiazol-5-yl)piperidine derivatives?

Methodological Answer:

  • LogP optimization : Introduce fluorine or methoxy groups to reduce logP from >3 to 1.5–2.5, improving blood-brain barrier penetration (e.g., ADX47273: logP = 2.1) .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic soft spots. Methylation of labile protons (e.g., piperidine N-H) enhances stability .

Q. How do substituents on the oxadiazole ring influence receptor selectivity (e.g., mGlu5 vs. 5-HT2A)?

Methodological Answer:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) : Enhance mGlu5 PAM activity (e.g., ADX47273: EC₅₀ = 170 nM) by stabilizing hydrogen bonds with Ser658 and Tyr659 in the allosteric pocket .
  • Bulky substituents (e.g., 3-phenyl) : Reduce 5-HT2A off-target effects by steric hindrance (Ki >10 μM vs. 5-HT2A) .

Q. What computational methods predict binding modes of 2-(1,2,4-oxadiazol-5-yl)piperidine derivatives?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Use mGlu5 receptor crystal structures (PDB: 6N51) to simulate ligand interactions. Key residues: Pro655, Ser658, Tyr659 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H11N3O/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2

InChI Key

MESIIFYBDRDBEH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=NO2

Origin of Product

United States

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